Welcome to the BenchChem Online Store!
molecular formula C8H6N2 B143731 Phthalazine CAS No. 253-52-1

Phthalazine

Cat. No. B143731
M. Wt: 130.15 g/mol
InChI Key: LFSXCDWNBUNEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310203B1

Procedure details

Lithium hexamethyldisilazide (1.0M solution in hexane) (0.22 ml, 1.10 mmol) was added to stirred solution of 3-hydroxymethyl-1-methyl-1,2,4-triazole (90 mg, 0.79 mmol) prepared using the conditions of Itoh and Okongi, EP-A-421210) in N,N-dimethylformamide (10 ml) at −10° C. under nitrogen, and the mixture stirred for 0.25 h. After this time, Intermediate 6 (100 mg, 0.53 mmol) was added and the mixture stirred at −10° C. for 0.5 h and then room temperature overnight. Water was added to the reaction mixture and the resulting precipitate filtered off and recrystallised from dichloromethane/ethyl acetate to give the title-phthalazine (55 mg, 27%), mp 221-223° C.; 1H NMR (360 MHz, CDCl3) δ 1.54 (3H, t, J=10.2 Hz; CH3), 3.96 (3H, s, CH3), 4.47 (2H, q, J=10.2 Hz, CH2), 5.71 (2H, s, CH2), 6.26 (1H, s, Ar—H), 7.79 (1H, m, Ar—H), 7.94 (1H, m, Ar—H), 8.08 (1H, s, Ar—H), 8.25 (1H, d, J=11.0 Hz, Ar—H), 8.70 (1H, d, J=8.1 Hz, Ar—H); MS (ES+) m/e 393 [MH]+; Anal. Found. C, 54.87; H, 3.91; N, 28.27; C18H16N8O3 requires C, 55.09; H, 4.11; N, 28.55%.
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
[Compound]
Name
A-421210
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 6
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
27%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].OCC1N=CN(C)N=1.N1C=CC=CC=1CO[C:27]1[C:36]2[C:31](=[C:32](OCC3C=CC=CN=3)[CH:33]=[CH:34][CH:35]=2)[C:30]2=NN=C(C3C=C(C)ON=3)[N:29]2[N:28]=1.O>CN(C)C=O>[CH:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH:30]=[N:29][N:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.22 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
OCC1=NN(C=N1)C
Step Three
Name
A-421210
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Intermediate 6
Quantity
100 mg
Type
reactant
Smiles
N1=C(C=CC=C1)COC1=NN2C(C3=C(C=CC=C13)OCC1=NC=CC=C1)=NN=C2C2=NOC(=C2)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at −10° C.
STIRRING
Type
STIRRING
Details
the mixture stirred at −10° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from dichloromethane/ethyl acetate

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
C1=NN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.